![molecular formula C19H21N5O B2487702 4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2097865-04-6](/img/structure/B2487702.png)
4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Description
Scientific Research Applications
- DMAP and related structures have been studied for their temperature-sensitive protonation behavior . Unexpectedly, the protonation degree of DMAP derivatives significantly varies with temperature. For instance, the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation, derived from DMAP reacting with pentafluoropyridine, shows remarkable changes in protonation levels as the temperature decreases. Understanding these phenomena can lead to the development of novel smart materials.
- Derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide have been explored as C-Abl inhibitors with potential neuroprotective effects . These compounds could play a crucial role in treating neurodegenerative diseases.
- Thiazolidinone derivatives containing DMAP moieties have been synthesized and evaluated for antifungal activity . These compounds exhibit a varied range of antifungal effects against tested fungal strains.
- Imatinib, a therapeutic agent for leukemia, has been structurally characterized using its piperazin-1-ium salt form (e.g., mesylate, picrate, citrate, fumarate, or malonate) . DMAP derivatives may contribute to understanding the structural aspects of such polytopic molecules.
Smart Materials and Temperature-Responsive Behavior
C-Abl Inhibition and Neuroprotection
Antifungal Activity
Imatinib Structural Characterization
properties
IUPAC Name |
4-(dimethylamino)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)18-7-5-15(6-8-18)19(25)21-10-11-24-14-17(13-22-24)16-4-3-9-20-12-16/h3-9,12-14H,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNXFZDXRGVTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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